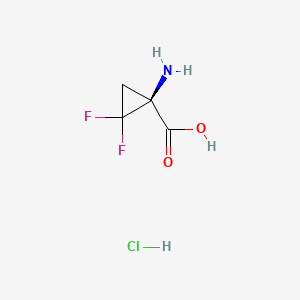
(1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride is a unique compound characterized by its cyclopropane ring structure with an amino group and two fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions, followed by purification processes such as crystallization or chromatography to obtain the pure hydrochloride salt. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-aminocyclopropanecarboxylic acid
- 1-amino-2-fluorocyclopropanecarboxylic acid
- 1-amino-2,2-dichlorocyclopropanecarboxylic acid
Uniqueness
What sets (1S)-1-amino-2,2-difluoro-cyclopropanecarboxylic acid;hydrochloride apart is its unique combination of an amino group and two fluorine atoms on the cyclopropane ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H6ClF2NO2 |
|---|---|
Molecular Weight |
173.54 g/mol |
IUPAC Name |
(1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H/t3-;/m0./s1 |
InChI Key |
RXXBANRZJVUSMC-DFWYDOINSA-N |
Isomeric SMILES |
C1[C@@](C1(F)F)(C(=O)O)N.Cl |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B14859250.png)
![(3S,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B14859256.png)
![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)
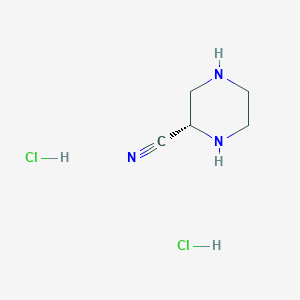
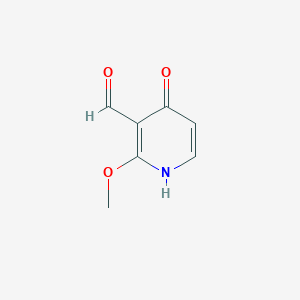
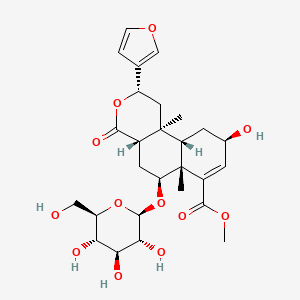
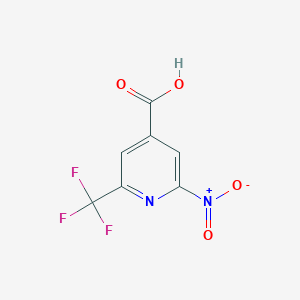
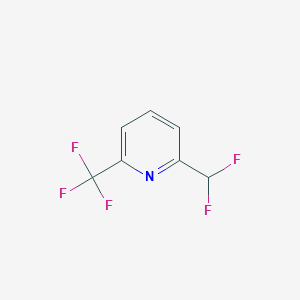

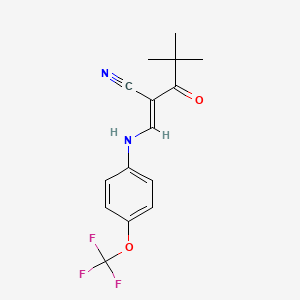
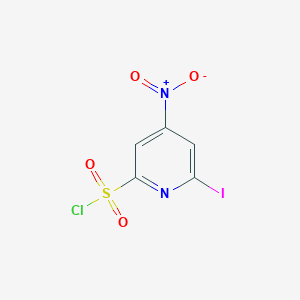
![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)

![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B14859317.png)
